molecular formula C22H31N5O2S B11250077 1-(6-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane

1-(6-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane

Cat. No.: B11250077
M. Wt: 429.6 g/mol
InChI Key: HNEZNGXGJMRTND-UHFFFAOYSA-N
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Description

1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazine ring, a piperazine moiety, and a sulfonyl group attached to a dimethylbenzene ring. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves several steps:

Chemical Reactions Analysis

1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with molecular targets such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and increasing the levels of acetylcholine in the synaptic cleft . This inhibition can help alleviate symptoms of diseases characterized by acetylcholine deficiency.

Comparison with Similar Compounds

1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE lies in its specific combination of the pyridazine ring, piperazine moiety, and sulfonyl group, which contributes to its distinct biological properties.

Properties

Molecular Formula

C22H31N5O2S

Molecular Weight

429.6 g/mol

IUPAC Name

1-[6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane

InChI

InChI=1S/C22H31N5O2S/c1-18-7-8-20(17-19(18)2)30(28,29)27-15-13-26(14-16-27)22-10-9-21(23-24-22)25-11-5-3-4-6-12-25/h7-10,17H,3-6,11-16H2,1-2H3

InChI Key

HNEZNGXGJMRTND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)C

Origin of Product

United States

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